N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE
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Overview
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE is a useful research compound. Its molecular formula is C26H27N3O4 and its molecular weight is 445.519. The purity is usually 95%.
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Scientific Research Applications
Water Mediated, Environmentally Friendly Synthesis
A study by Reddy, Reddy, and Dubey (2014) explored an environmentally friendly synthesis method for derivatives of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamide, including N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide. This process utilizes water as a solvent and is considered relatively benign to the environment, highlighting its potential for sustainable and green chemistry applications (Reddy, Reddy, & Dubey, 2014).
Application in Olefin Metathesis Catalysis
In 2011, Bantreil and Nolan reported on the synthesis of free N-heterocyclic carbenes (NHCs) and their use in ruthenium-based metathesis complexes. This research indicates that compounds structurally related to N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide can be instrumental in advancing the field of olefin metathesis, a crucial reaction in organic chemistry (Bantreil & Nolan, 2011).
Electrophysiological Activity in Cardiac Applications
Morgan et al. (1990) synthesized and studied the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, closely related to the compound . This research has implications for the development of new class III electrophysiological agents in cardiac therapeutics (Morgan et al., 1990).
Environmentally Friendly Synthesis Methods
Rani (2018) reported on the eco-friendly synthesis of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamides, emphasizing the use of glycerol as a solvent. This approach is significant for environmentally sustainable chemical processes (Rani, 2018).
Antimicrobial Activity
Joshi, Bapodra, and Parekh (1997) investigated the antimicrobial activity of compounds bearing a trimethoxybenzamide moiety, which is a part of the compound . This research is crucial for the development of new antimicrobial agents (Joshi, Bapodra, & Parekh, 1997).
Palladium Iodide Catalyzed Synthesis
Mancuso et al. (2014) described a palladium iodide-catalyzed synthesis method involving 2-alkynylbenzamides, indicating the potential of compounds like N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide in complex organic syntheses (Mancuso et al., 2014).
Mechanism of Action
Target of Action
It is known to inhibit shh in mouse shh-light2 cells . SHH, or Sonic Hedgehog, is a protein that plays a crucial role in regulating vertebrate organogenesis, such as the growth of digits on limbs and organization of the brain.
Mode of Action
The compound interacts with its targets by inhibiting SHH in mouse Shh-Light2 cells
Biochemical Pathways
It is known that the compound affects the shh pathway , which is involved in the regulation of organogenesis.
Result of Action
It is known to inhibit shh in mouse shh-light2 cells , which could potentially affect organogenesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other compounds.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-4-31-22-15-18(16-23(32-5-2)24(22)33-6-3)26(30)27-19-11-9-10-17(14-19)25-28-20-12-7-8-13-21(20)29-25/h7-16H,4-6H2,1-3H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGPVKTVDZWQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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